5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a pyrrolidine ring. The pyrrolidine moiety is further modified with a 5-chloro-2-methoxybenzoyl group. The 1,2,4-oxadiazole ring is known for metabolic stability and bioisosteric replacement capabilities, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-27-15-8-5-13(6-9-15)19-23-20(29-24-19)17-4-3-11-25(17)21(26)16-12-14(22)7-10-18(16)28-2/h5-10,12,17H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWWJCCTQLHSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS Number: 1798454-27-9) is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.9 g/mol. It features a unique combination of a pyrrolidine moiety and a 1,2,4-oxadiazole ring, along with chloro and methoxy substitutions that enhance its pharmacological properties .
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported the antiproliferative effects of oxadiazole derivatives against various cancer cell lines. For instance, derivatives similar to 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown significant cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells .
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Oxadiazole derivatives have been noted for their effectiveness against a range of microbial strains, indicating that this compound may also possess similar properties.
The mechanisms underlying the biological activities of 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be attributed to:
- Topoisomerase Inhibition : Some oxadiazole derivatives inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells. This inhibition can lead to increased cytotoxicity in tumor cells .
- Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of therapeutic strategies aimed at halting tumor growth .
Anticancer Activity
A study evaluating a library of oxadiazole derivatives found that specific compounds exhibited IC50 values below 10 µM against HCT-116 and HeLa cell lines. The research involved MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .
Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of oxadiazole derivatives, compounds similar to the one were tested against Gram-positive and Gram-negative bacteria. Results indicated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various strains.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Methoxy and amine groups | Anticancer properties |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-thiol | Thiol group addition | Antimicrobial activity |
| Ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles | Extended π-system | Optical properties |
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure includes a pyrrolidine moiety and aromatic substituents, which may enhance its pharmacological properties. The synthesis typically involves several key reactions, including:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Aromatic Substituents : The chloro and methoxy groups are introduced via electrophilic aromatic substitution or similar methodologies.
Antimicrobial Properties
Compounds containing oxadiazole rings have been extensively studied for their antibacterial and antifungal activities. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising results against various microbial strains. The unique structural features of 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole suggest enhanced interactions with biological targets due to the presence of the pyrrolidine and aromatic groups.
Anticancer Potential
The compound shows potential as an anticancer agent , with studies indicating that oxadiazole derivatives can inhibit cancer cell proliferation. Molecular docking studies reveal its binding affinities to enzymes involved in cancer pathways, suggesting mechanisms that could lead to effective treatments for various cancers.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Contains methoxy and amine groups | Anticancer properties |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-thiol | Thiol group addition | Antimicrobial activity |
| Ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles | Extended π-system | Optical properties |
The structural uniqueness of 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole may provide distinct pharmacological profiles compared to other oxadiazole derivatives. The combination of chloro and methoxy substitutions enhances solubility and bioavailability, potentially leading to improved therapeutic efficacy.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole demonstrated significant inhibition zones compared to control groups. This suggests that the compound's structural features contribute positively to its antibacterial activity.
Investigation into Anticancer Mechanisms
Another study focused on the anticancer properties of oxadiazole derivatives in breast cancer cell lines. The findings showed that treatment with 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole resulted in reduced cell viability and induced apoptosis. Molecular docking simulations supported these findings by demonstrating strong binding interactions with key proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (3aa)
- Structure : Replaces the pyrrolidine-benzoyl group with a piperidine ring substituted by a butenyl group.
- Synthesis : Achieved via iridium-catalyzed amination (92% yield, 97% enantiomeric excess) using Cs₂CO₃ in DME .
5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol Derivatives
Modifications on the Pyrrolidine Ring
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Structure : Substitutes the benzoyl group with a sulfonyl group and replaces the 4-methoxyphenyl with a 4-chlorophenyl.
- Implications : The sulfonyl group may enhance solubility or stability, while the chloro substituent could increase electrophilicity, affecting reactivity .
5-[1-(Cyclopropanesulfonyl)-3-fluoropyrrolidin-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Heterocyclic Replacements and Chlorinated Derivatives
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Structure : Replaces the pyrrolidine-benzoyl group with a chlorinated pyrazole ring.
- Data: Molecular formula = C₁₈H₁₂Cl₂N₄O; monoisotopic mass = 370.0386. The dual chloro substituents may enhance halogen bonding in target interactions .
Key Comparative Data Table
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1,2,4-oxadiazole derivatives like this compound?
The synthesis typically involves cyclization reactions using substituted hydrazides and carboxylic acid derivatives. For example, phosphorous oxychloride (POCl₃) is a key reagent for cyclizing hydrazide intermediates under reflux conditions (e.g., 120°C) to form the oxadiazole ring . Alternative methods include condensation reactions with activated carbonyl groups, such as those reported in the synthesis of structurally related pyrazoline and oxadiazole derivatives .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation relies on a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .
- IR spectroscopy to identify functional groups like the oxadiazole ring and methoxy substituents .
Q. What preliminary biological screening models are relevant for this compound?
Early-stage biological evaluation often focuses on apoptosis induction assays (e.g., caspase activation) and cell cycle analysis (flow cytometry for G₁ phase arrest). These assays are conducted in cancer cell lines (e.g., breast cancer T47D or colorectal cancer models) to assess antiproliferative activity .
Advanced Research Questions
Q. How do structural modifications at the pyrrolidine or oxadiazole moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Substitution at the 5-position of the oxadiazole ring (e.g., with chlorothiophene or pyridyl groups) enhances apoptosis-inducing activity .
- The methoxy group on the phenyl ring improves metabolic stability but may reduce solubility, requiring optimization via pro-drug strategies .
- Computational docking studies (e.g., targeting TIP47 or IGF II receptor binding proteins) guide rational design .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
Q. How can contradictions in biological activity data between cell lines be resolved?
Contradictions may stem from differences in molecular target expression (e.g., TIP47 or carbonic anhydrase isoforms) across cell lines . Methodological approaches include:
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- MX-1 xenograft models (breast cancer) are used to assess tumor growth inhibition .
- Pharmacokinetic studies in rodents focus on optimizing bioavailability via formulation adjustments (e.g., PEGylation or lipid nanoparticles) .
Methodological Notes
- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., Western blotting for caspase-3 cleavage alongside flow cytometry) to minimize false positives .
- Synthesis Optimization : Replace POCl₃ with greener alternatives (e.g., polymer-supported reagents) to improve reaction scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
